1,2,3,9-Tetrabromo-dibenzofuran
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Overview
Description
1,2,3,9-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, a heterocyclic organic compound. This compound is characterized by the presence of four bromine atoms attached to the dibenzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,9-tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. The process can be carried out using bromine or other brominating agents under controlled conditions. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically conducted at elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
1,2,3,9-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of hydroxylated or aminated derivatives, while oxidation can produce quinones or other oxidized forms .
Scientific Research Applications
1,2,3,9-Tetrabromo-dibenzofuran has several scientific research applications:
Environmental Chemistry: Used as a model compound to study the behavior of brominated organic pollutants in the environment.
Materials Science: Employed in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biological systems.
Mechanism of Action
The mechanism of action of 1,2,3,9-tetrabromo-dibenzofuran involves its interaction with various molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound without bromine atoms.
1,2,3,8-Tetrabromo-dibenzofuran: A similar compound with bromine atoms at different positions.
1,2,4,5-Tetrabromo-dibenzofuran: Another brominated derivative with a different substitution pattern.
Uniqueness
1,2,3,9-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other brominated derivatives may not be suitable .
Properties
CAS No. |
617707-62-7 |
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Molecular Formula |
C12H4Br4O |
Molecular Weight |
483.77 g/mol |
IUPAC Name |
1,2,3,9-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-5-2-1-3-7-9(5)10-8(17-7)4-6(14)11(15)12(10)16/h1-4H |
InChI Key |
DTCSQVLPHLITPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C3=C(C(=C(C=C3O2)Br)Br)Br |
Origin of Product |
United States |
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